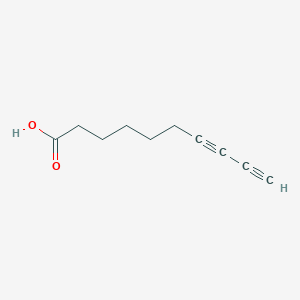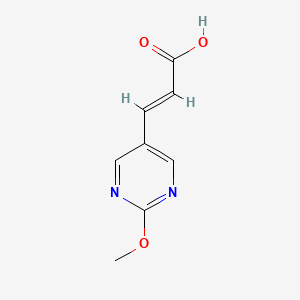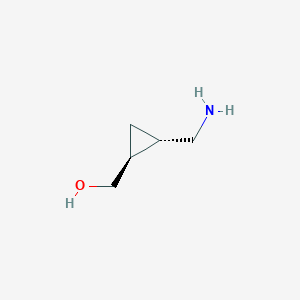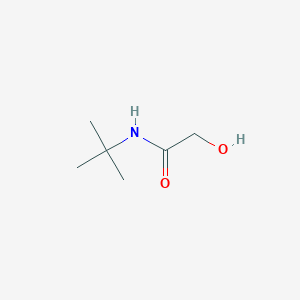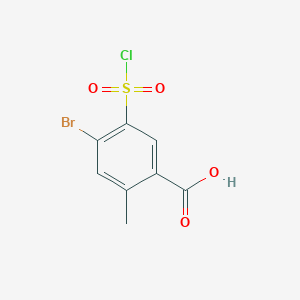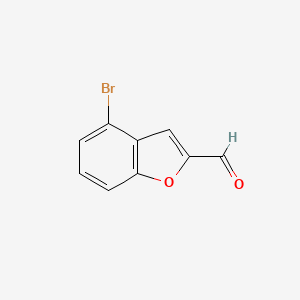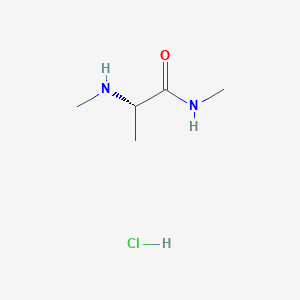
4-(Cyclohexylmethoxy)benzoic acid
Descripción general
Descripción
4-(Cyclohexylmethoxy)benzoic acid is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.29 g/mol . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) . This compound has a rotatable bond count of 4, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 46.5 Ų . It has a complexity of 238 and is composed of 17 heavy atoms . The compound has an XLogP3 of 4.4 .Aplicaciones Científicas De Investigación
Synthesis and Luminescent Properties
Sivakumar et al. (2010) synthesized three 4-benzyloxy benzoic acid derivatives, including a variant with a cyclohexylmethoxy group, for lanthanide coordination compounds. These compounds, particularly those with electron-releasing substituents, showed enhanced photoluminescence, making them potentially useful in luminescent applications and materials science (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Crystal Structures and Hydrogen Bonding
Zugenmaier et al. (2003) investigated the crystal and molecular structures of 4-(ω-Cyanoalkyloxy)Benzoic Acids, including a compound similar to 4-(Cyclohexylmethoxy)benzoic acid. Their findings contribute to the understanding of crystallography and hydrogen bonding, which is crucial in the design of new materials and compounds (Zugenmaier, Bock, & Schacht, 2003).
Non-Covalent Complex Formation
Dikmen (2021) explored the complex formation between alpha cyclodextrin, a drug delivery system, and 2-(4-hydroxyphenylazo) benzoic acid. This study highlights the potential of using benzoic acid derivatives in pharmaceutical formulations and drug delivery systems (Dikmen, 2021).
Hypervalent Iodine Reagents in Organic Synthesis
Yusubov et al. (2004) utilized 3-(dichloroiodo)benzoic acid, a relative of this compound, as a recyclable reagent in organic synthesis. This work highlights the role of benzoic acid derivatives in facilitating environmentally friendly and sustainable chemical processes (Yusubov, Drygunova, & Zhdankin, 2004).
Kinetic Modeling in Polymer Chemistry
Soucek et al. (1998) conducted a study on the reactivity of cycloaliphatic diepoxides with carboxyl-functionalized polymers, using benzoic acid derivatives as model compounds. This research is significant for the development of new polymers and understanding the kinetics of polymerization reactions (Soucek, Abu-Shanab, Anderson, & Wu, 1998).
Metabolism in Microorganisms
Reiner (1971) identified an intermediate in the bacterial metabolism of benzoic acid, highlighting the ecological and biochemical significance of benzoic acid derivatives in microorganism metabolism (Reiner, 1971).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(cyclohexylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAQLOMOWIACOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


